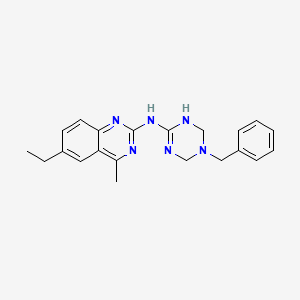![molecular formula C22H24N2 B11572398 1-[(2E)-3-phenylprop-2-en-1-yl]-4-(3-phenylprop-2-yn-1-yl)piperazine](/img/structure/B11572398.png)
1-[(2E)-3-phenylprop-2-en-1-yl]-4-(3-phenylprop-2-yn-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2E)-3-phenylprop-2-en-1-yl]-4-(3-phenylprop-2-yn-1-yl)piperazine is a complex organic compound that features a piperazine ring substituted with phenylprop-2-en-1-yl and phenylprop-2-yn-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-(3-phenylprop-2-yn-1-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-phenylprop-2-en-1-yl bromide and 3-phenylprop-2-yn-1-yl bromide.
Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the bromide groups are replaced by the piperazine moiety.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at elevated temperatures (around 80-100°C) using a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2E)-3-phenylprop-2-en-1-yl]-4-(3-phenylprop-2-yn-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-[(2E)-3-phenylprop-2-en-1-yl]-4-(3-phenylprop-2-yn-1-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on the central nervous system.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-(3-phenylprop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, or enzymes in the central nervous system.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects such as analgesia, anxiolysis, or neuroprotection.
Comparison with Similar Compounds
- N-[(2E)-3-phenylprop-2-en-1-yl]aniline
- N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline
Comparison:
- Structural Differences: While similar compounds may share the phenylprop-2-en-1-yl group, they differ in the nature of the substituents on the nitrogen atom or the presence of additional functional groups.
- Unique Properties: 1-[(2E)-3-phenylprop-2-en-1-yl]-4-(3-phenylprop-2-yn-1-yl)piperazine is unique due to the presence of both alkyne and alkene groups, which confer distinct reactivity and potential applications in various fields.
Properties
Molecular Formula |
C22H24N2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-4-(3-phenylprop-2-ynyl)piperazine |
InChI |
InChI=1S/C22H24N2/c1-3-9-21(10-4-1)13-7-15-23-17-19-24(20-18-23)16-8-14-22-11-5-2-6-12-22/h1-7,9-13H,15-20H2/b13-7+ |
InChI Key |
TXPQTYVWQWGYCL-NTUHNPAUSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC#CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11572318.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cycloheptylpropanamide](/img/structure/B11572319.png)
![4-fluoro-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide](/img/structure/B11572321.png)
![4-[4-(4-methylphenyl)phthalazin-1-yl]-N-phenylpiperazine-1-carboxamide](/img/structure/B11572329.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B11572340.png)
![6-{[(2-methoxyphenyl)amino]methyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11572357.png)
![(2E)-2-cyano-N-cyclopentyl-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572365.png)
![N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11572371.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11572379.png)
![1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B11572386.png)

![7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11572392.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B11572404.png)
![(2E)-N-benzyl-2-cyano-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572415.png)
